

Ecopipam-d4: A Technical Guide to Commercial Availability, Suppliers, and Application

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Compound of Interest

Compound Name: Ecopipam-d4

Cat. No.: B12418548

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopipam is a selective antagonist of the D1 and D5 dopamine receptors, currently under investigation for various neurological and psychiatric disorders, most notably Tourette syndrome.[1][2] **Ecopipam-d4**, its deuterated analog, serves as a crucial internal standard for the accurate quantification of Ecopipam in biological matrices during pharmacokinetic and metabolic studies.[3][4] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the parent drug in mass spectrometry-based assays, without significantly altering its chemical properties. This technical guide provides an in-depth overview of the commercial availability of **Ecopipam-d4**, its suppliers, and relevant technical information for its application in research and drug development.

Commercial Availability and Suppliers

Ecopipam-d4 is available for research purposes from several specialized chemical suppliers. While obtaining a direct Certificate of Analysis (CoA) without a formal request is often not possible, the following suppliers list **Ecopipam-d4** in their catalogs, indicating its commercial availability. Researchers are advised to contact these suppliers directly to obtain the most current technical data sheets and CoAs.

Supplier	Website	Contact Information	Notes
Veeprho	--INVALID-LINK--	Available upon request on their website.	Lists Ecopipam-d4 as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[4]
MedChemExpress	--INVALID-LINK--	Available on their website.	Describes Ecopipam-d4 as a deuterium-labeled Ecopipam.[5]
Toronto Research Chemicals (TRC)	--INVALID-LINK--	Available through their website and distributors like Fisher Scientific.[6][7]	A well-known supplier of research chemicals, including a wide range of stable isotope-labeled compounds. [8][9][10]
Alsachim	--INVALID-LINK--	Available upon request on their website.	Specializes in stable labeled internal standards for clinical and preclinical research.
BOC Sciences	--INVALID-LINK--	Available on their website.	Provides custom synthesis services and a catalog of research chemicals.

Technical Data

The following tables summarize the general technical information for **Ecopipam-d4**. It is critical to obtain the lot-specific Certificate of Analysis from the supplier for precise data.

Chemical and Physical Properties

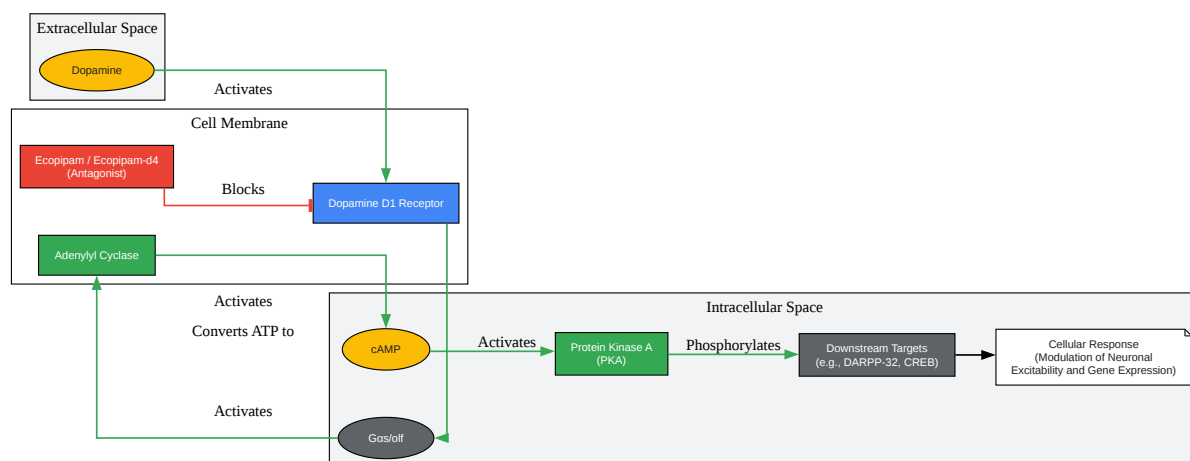
Property	Value	Source
IUPAC Name	rel-(6aS,13bR)-11-chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-1,2,3,4-d4-12-ol	[11]
Molecular Formula	C ₁₉ H ₁₆ D ₄ ClNO	[5]
Molecular Weight	317.85 g/mol	[11]
CAS Number	Not available (for the deuterated form)	-
Appearance	Solid powder (expected)	General knowledge
Solubility	Soluble in DMSO and other organic solvents (expected)	General knowledge

Quality Specifications (Typical)

Parameter	Specification	Notes
Purity	≥98% (by HPLC)	This is a typical purity level for research-grade internal standards. The actual purity will be stated on the CoA.
Isotopic Enrichment	≥99% atom % D	This indicates the percentage of molecules that are deuterated. High isotopic enrichment is crucial for a good internal standard to minimize interference from the unlabeled analyte.
Chemical Identity	Confirmed by ¹ H-NMR, MS	These analytical techniques are used to confirm the structure of the molecule.

Mechanism of Action of Ecopipam: The Dopamine D1 Receptor Signaling Pathway

Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the $G\alpha s/olf$ G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][12] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[1][2] By blocking this pathway, Ecopipam reduces the effects of dopamine in brain regions where D1 receptors are prevalent.



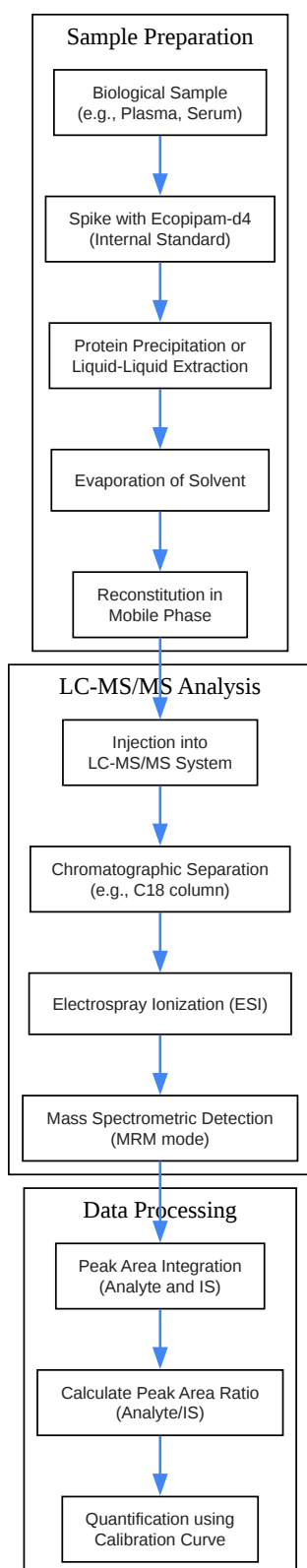
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Dopamine D1 Receptor Signaling Pathway and Ecopipam's Point of Action.

Experimental Protocols

Due to the proprietary nature of drug development, a specific, publicly available, detailed experimental protocol for the quantification of Ecopipam using **Ecopipam-d4** is not readily found. However, a general workflow for using a deuterated internal standard in a quantitative LC-MS/MS assay for a small molecule drug in a biological matrix (e.g., plasma or serum) is provided below.

General Workflow for Quantitative Analysis of Ecopipam using Ecopipam-d4 Internal Standard



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General workflow for the quantification of Ecopipam using **Ecopipam-d4**.

Methodological Considerations

- **Sample Preparation:** The goal is to efficiently extract Ecopipam and **Ecopipam-d4** from the biological matrix while removing interfering substances. Protein precipitation with a solvent like acetonitrile or methanol is a common first step. For cleaner samples, liquid-liquid extraction or solid-phase extraction may be employed.
- **Internal Standard Spiking:** **Ecopipam-d4** should be added to the samples at a known, fixed concentration at the earliest stage of sample preparation. This allows it to compensate for variability in extraction efficiency, sample volume, and instrument response.
- **Chromatography:** A reverse-phase C18 column is typically used for the separation of small molecule drugs like Ecopipam. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative analysis. This involves selecting a specific precursor ion for both Ecopipam and **Ecopipam-d4** and then monitoring a specific product ion for each after fragmentation. This highly selective detection method minimizes interferences from other compounds in the sample.
- **Calibration Curve:** A calibration curve is prepared by spiking known concentrations of Ecopipam into a blank biological matrix, along with the fixed concentration of **Ecopipam-d4**. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a linear regression model. The concentration of Ecopipam in unknown samples is then determined from this curve.

Synthesis of Ecopipam-d4

A detailed, published synthesis protocol for **Ecopipam-d4** is not publicly available. However, based on the structure of Ecopipam, a plausible synthetic route would involve the introduction of deuterium at the desired positions of a suitable precursor. General strategies for the synthesis of deuterated benzazepines may involve:

- **Deuterium Gas Reduction:** Catalytic reduction of a double bond or a carbonyl group in a precursor molecule using deuterium gas (D₂).

- Deuteride Reagents: Using deuterated reducing agents like sodium borodeuteride (NaBD_4) or lithium aluminum deuteride (LiAlD_4) to introduce deuterium.
- H/D Exchange: Acid- or base-catalyzed hydrogen-deuterium exchange on an aromatic ring or at an acidic C-H bond using a deuterium source like D_2O or deuterated acids.

Given the location of the deuterium atoms on the saturated portion of the fused ring system in the IUPAC name found, a likely method would involve the reduction of a suitable unsaturated precursor with deuterium gas or a deuteride reagent early in the synthetic sequence.

Conclusion

Ecopipam-d4 is an essential tool for the accurate and precise quantification of Ecopipam in preclinical and clinical research. While specific technical data and experimental protocols are not always publicly available, this guide provides a comprehensive overview of its commercial availability from reputable suppliers and outlines the fundamental principles of its application. For researchers and drug development professionals, direct communication with suppliers for the latest documentation and the application of established bioanalytical method development principles are key to the successful implementation of **Ecopipam-d4** as an internal standard.

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